Methyl 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
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Overview
Description
Methyl 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts . This process can be modified to produce specific derivatives, including the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of nickel or other metal catalysts under controlled conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
Methyl 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate: A similar compound with a slightly different structure.
6-Methyl-1,2,3,4-tetrahydronaphthalene: Another related compound with a methyl group at a different position.
Uniqueness
Methyl 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to the presence of the amino group, which can significantly alter its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h5-7,11H,2-4,13H2,1H3 |
InChI Key |
OHPWFHIBARBWCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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